2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid
Description
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-10-5-2-3-7-12(10)19-14(20)9-13(16(19)21)24-15-11(17(22)23)6-4-8-18-15/h2-8,13H,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMRNEPFNCIFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrrolidine derivative with a thiol compound under appropriate conditions.
Attachment of the Nicotinic Acid Moiety: The final step involves coupling the thioether-linked pyrrolidine with nicotinic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the nicotinic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The pyrrolidine ring and nicotinic acid moiety can interact with enzymes or receptors, potentially modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Features
The compound’s unique attributes include:
- Thioether linkage : Enhances metabolic stability compared to oxygen or nitrogen-based linkages.
- o-Tolyl substitution: Introduces steric and electronic effects on the pyrrolidinone ring.
Table 1: Structural Comparison with Analogs
Biological Activity
2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, a nicotinic acid moiety, and a thioether linkage. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure
The IUPAC name of the compound is 2-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid. Its molecular formula is , and it possesses a molecular weight of 342.37 g/mol. The structure can be visualized as follows:
The mechanism of action for this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thioether linkage may enhance binding affinity and specificity, while the pyrrolidine and nicotinic acid components could modulate enzymatic activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 mg/mL |
| Compound B | Escherichia coli | 0.025 mg/mL |
| Compound C | Bacillus subtilis | 0.004 mg/mL |
The activity of this compound against Gram-positive bacteria has been particularly noted in recent research .
Cytotoxicity Studies
Cytotoxicity assessments using various cancer cell lines have shown that similar compounds can induce apoptosis in cancer cells. For instance, studies have reported IC50 values indicating the concentration at which 50% cell viability is inhibited:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.0 |
| A549 | 10.0 |
These findings suggest that the compound may possess potential as an anticancer agent .
Case Studies
-
Case Study on Antibacterial Efficacy :
A study evaluated the antibacterial efficacy of a series of pyrrolidine derivatives, including those similar to this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 1.95 µg/mL to 7.81 µg/mL against MRSA strains . -
Molecular Docking Studies :
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies revealed that the compound could effectively dock with enzymes involved in bacterial cell wall synthesis, potentially inhibiting their function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
